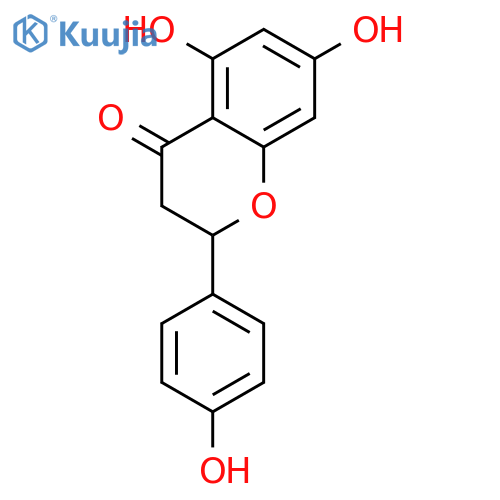Cas no 67604-48-2 (rac Naringenin)

rac Naringenin structure
商品名:rac Naringenin
rac Naringenin 化学的及び物理的性質
名前と識別子
-
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- (±)-Naringenin
- 4,5,7-Trihydroxyflavanone
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
- BENZOYLOXYRESACETOPHENONE, OMEGA-(RG)
- Naringenin
- rac Naringenin
- (+)-(2R)-naringenin
- (+)-Naringenin
- (±)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- (R)-naringenin
- 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
- 4',5,7-Trihydroxyflavanone
- Naringenine
- 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 5,7,4'-Trihydroxyflavanone
- (+/-)-Naringenin
- naringetol
- salipurpol
- (-)-Naringenin
- NARIGENIN
- Salipurol
- (S)-Naringenin
- ( inverted exclamation markA)-Naringenin
- MLS000738094
- MLS000028739
- Flavanone, 4',5,7-trihydroxy-
- FTVWIRXFELQLPI-UHFFFAOYSA-N
- NSC11855
- NSC34875
- AK122638
- SMR000059039
- 4',7-Trihydroxyflavanone
- (R,S)-Naringenin
- MFCD00870553
- Opera_ID_106
- ACon1_000582
- Narngenn
- MFCD00006844
- HMS3373N07
- GTPL10298
- AKOS015895052
- 67604-48-2
- NSC-34875
- NCGC00017346-03
- SCHEMBL20571
- 4',5,7-trihydroxyflavan-4-one
- SB17305
- HMS2231O18
- CHEBI:50202
- CHEMBL32571
- rac-Naringenin
- NSC-815094
- (+/-)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4- one
- CCRIS 8135
- EINECS 266-769-1
- NS00003069
- NSC815094
- MLS001146907
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- FT-0778247
- KS-5142
- Z1741982267
- BRD-A94669766-001-04-2
- N0072
- CS-W012357
- HY-W011641
- Q57826857
- AC-20273
- Naringenin, natural (US), 98%
- EN300-717813
- NCGC00017346-02
- BPBio1_000630
- HMS3656G15
- (R,S)-Naringenin 1000 microg/mL in Acetone
- Flavanone,5,7-trihydroxy-
- SY075819
- BCP31780
- EC19096C-4404-4A16-9BF9-92F9F358E005
- SCHEMBL1934259
- 93602-28-9
- Prestwick_531
- (+/-)-Naringenin, analytical standard
- BRD-A94669766-001-02-6
- Prestwick0_000466
- 5,7-Dihydroxy-2-(4-hydroxy-phenyl)-chroman-4-one
- SPBio_002511
- (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Q-100521
- MEGxp0_000358
- S00279
- SMP1_000060
- FT-0617135
- Prestwick3_000466
- BSPBio_000572
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-, (S)-
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- (+/-)-Naringenin, ~95% (HPCE)
- BDBM19461
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, (S)- #
- NCGC00095963-02
- FT-0630981
- J-523457
- SY049933
- BE-14348A
- HMS1569M14
- (??)-Naringenin
- (+/-)-Naringenin, >=95%
- A867234
- DTXSID50274239
- Oprea1_194140
- NCGC00017346-04
- Naringenin (NAR)
- Prestwick1_000466
- HMS3352B08
- HMS2096M14
- ( )-Naringenin; 4?,5,7-Trihydroxyflavanone; H-1-benzopyran-4-one
- Prestwick2_000466
- NCGC00095963-01
- NCGC00095963-03
- (-)-(2S)-naringenin
- (S)-2,3-dihydo-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- MLSMR
- (-)-(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- ConMedNP.1602
- ConMedNP.1601
- (2s)-naringenin
- pelargidanon
- SCHEMBL25894738
- NCGC00017346-09
- Naringenin?
- DB-057415
-
- MDL: MFCD00006844
- インチ: 1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2
- InChIKey: FTVWIRXFELQLPI-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C(=C([H])C(=C2C(C([H])([H])C1([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 272.06800
- どういたいしつりょう: 272.068
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 42
- ぶんしりょう: 272.25
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 87
じっけんとくせい
- 色と性状: 茶色の固体。
- 密度みつど: 1.485
- ゆうかいてん: 247-250 °C (lit.)
- ふってん: 577.5°C at 760 mmHg
- フラッシュポイント: 577.5°Cat760mmHg
- 屈折率: 1.692
- すいようせい: Soluble in ethanol (50 mg/ml), DMSO, methanol, and ammonium hydroxide (50 mg/ml). Insoluble in water (almost)
- PSA: 83.83000
- LogP: 2.13750
- マーカー: 6424
- ようかいせい: まだ確定していません。
rac Naringenin セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:DJ2981530
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
rac Naringenin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A136202-500g |
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one |
67604-48-2 | 98% | 500g |
$311.0 | 2025-02-22 | |
| TRC | N378950-10g |
rac Naringenin |
67604-48-2 | 10g |
$164.00 | 2023-05-17 | ||
| abcr | AB178854-10 g |
4',5,7-Trihydroxyflavanone, 97%; . |
67604-48-2 | 97% | 10 g |
€78.90 | 2023-07-20 | |
| Enamine | EN300-717813-100.0g |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one |
67604-48-2 | 95.0% | 100.0g |
$173.0 | 2025-02-19 | |
| BAI LING WEI Technology Co., Ltd. | 393138-100G |
(±)-Naringenin, 98% |
67604-48-2 | 98% | 100G |
¥ 2223 | 2022-04-26 | |
| abcr | AB178854-500 g |
4',5,7-Trihydroxyflavanone, 97%; . |
67604-48-2 | 97% | 500 g |
€451.40 | 2023-07-20 | |
| LKT Labs | N0068-25 g |
Naringenin |
67604-48-2 | ≥98% | 25g |
$259.00 | 2023-07-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R050948-1g |
rac Naringenin |
67604-48-2 | 97% | 1g |
¥29 | 2024-05-22 | |
| eNovation Chemicals LLC | D780828-5kg |
(+/-)-Naringenin |
67604-48-2 | 97% | 5kg |
$2000 | 2024-06-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R050948-5g |
rac Naringenin |
67604-48-2 | 97% | 5g |
¥35 | 2024-05-22 |
rac Naringenin 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:67604-48-2)NARINGENIN

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:67604-48-2)rac Naringenin

清らかである:99%
はかる:500g
価格 ($):255.0